Butafosfan
Description
Origin and Classification as a Synthetic Organic Phosphorus Compound
Butafosfan is a synthetically produced organic phosphorus compound, specifically classified as a phosphonic acid derivative. agriculturejournals.czagriculturejournals.cznih.govsmolecule.comherts.ac.uk Its chemical name is [1-(n-butylamino)-1-methylethyl]-phosphonic acid, also known as 2-(butylamino)propan-2-ylphosphinic acid. agriculturejournals.cznih.govherts.ac.uknih.goveuropa.eulgcstandards.com This compound contains approximately 17.3% to 17.5% phosphorus and is chemically distinct from biologically occurring organic phosphorus molecules such as DNA, ATP, and phosphoproteomes. agriculturejournals.czagriculturejournals.cznih.govsmolecule.com this compound was developed for veterinary use, with its combination with Vitamin B12 becoming available as early as 1958. agriculturejournals.czagriculturejournals.cz The originators of this compound include Norbert Kreutzkamp, C. Schimpfky, and K. Storck. ncats.io The European Medicinal Agency (EMA) classifies this compound within the therapeutic class of mineral supplements and phosphorus sources. agriculturejournals.cznih.gov
The molecular formula of this compound is C7H18NO2P. nih.govlgcstandards.comfengchengroup.com Its PubChem Compound Identifier (CID) is 72084, and its Chemical Abstracts Service (CAS) Registry Number is 17316-67-5. herts.ac.uknih.govlgcstandards.comfengchengroup.comwikidata.org
Historical Context of this compound Research and Veterinary Applications
The veterinary application of this compound, often in combination with Vitamin B12 (iBC), dates back to 1958. agriculturejournals.czagriculturejournals.cznih.gov The earliest publications concerning its use in cows appeared in the 1970s. agriculturejournals.czagriculturejournals.cznih.gov However, detailed molecular biological investigations into its mode of action began to emerge in the early 2000s. agriculturejournals.czagriculturejournals.cznih.gov
Initial research conducted between 1970 and 1994 primarily concentrated on its utility in cows susceptible to metabolic and reproductive diseases during the dry period. agriculturejournals.czagriculturejournals.cznih.gov Subsequent studies, from 2000 onwards, broadened the scope of investigation, examining its efficacy in the prevention and treatment of subclinical and secondary ketosis, its role as an adjunctive therapy for conditions such as displaced abomasum, milk fever, and its contributions to improving postoperative rumen activity, uterus involution, and mastitis in transition dairy cows. agriculturejournals.czagriculturejournals.cznih.gov
This compound has been widely employed across various animal species, including cattle, horses, swine, poultry, dogs, cats, sheep, and goats. agriculturejournals.czagriculturejournals.cznih.govsmolecule.comeuropa.eufengchengroup.cominterchemie.comcphi-online.comncats.ioguidechem.com It is recognized globally as a veterinary tonic and metabolic stimulant, primarily aimed at preventing or treating phosphorus deficiencies. agriculturejournals.cznih.govfengchengroup.comncats.ioguidechem.com Beyond addressing phosphorus deficiencies, this compound has been utilized as a roborant to counteract stress, overexertion, exhaustion, and diminished resistance. interchemie.com It also functions as a tonic for general weakness, secondary anemia, and chilling. interchemie.com Furthermore, it supports muscular physiology and serves as an adjunct in the treatment of infertility, tetany, and paresis, often in conjunction with calcium and magnesium therapies. europa.euinterchemie.com
Research findings have highlighted several specific benefits of this compound in animals:
Enhanced liver and muscle function. jarvm.com
Attenuation of stress responses. smolecule.comncats.ioguidechem.comgoogle.com
Increased milk production in Holstein cows. fengchengroup.comscielo.br
Boosted immunity in newborn piglets. agriculturejournals.cz
Support for liver function and the combating of liver disorders. fengchengroup.com
Reduction of stress-induced cortisol responses. fengchengroup.com
Improved feed utilization efficiency and accelerated growth in chicks. google.com
Improvements in eggshell quality and a reduction in streaky eggs in laying hens. google.com
Conceptual Frameworks of this compound as a Metabolic Stimulant
A key aspect of this compound's conceptual framework is its role as an injectable source of phosphorus. europa.eufengchengroup.cominterchemie.comcphi-online.comguidechem.com This phosphorus is believed to contribute to ATP (adenosine triphosphate) synthesis, a fundamental process in cellular energy production. cphi-online.comscielo.brnih.gov
While the precise pharmacological mode of action of this compound is not fully elucidated, and it is sometimes questioned whether its effects are solely due to phosphorus supplementation, it is theorized that it facilitates the phosphorylation of molecules involved in key metabolic pathways, including gluconeogenesis, glycolysis, and the Krebs cycle. europa.euscielo.brnih.gov The physiological nature of its action, rather than a direct pharmacological one, is often cited as the reason for its low toxicity profile. fengchengroup.cominterchemie.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(butylamino)propan-2-ylphosphinic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18NO2P/c1-4-5-6-8-7(2,3)11(9)10/h8,11H,4-6H2,1-3H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXWARPXYQCRPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(C)(C)P(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18NO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17316-67-5 | |
| Record name | P-[1-(Butylamino)-1-methylethyl]phosphinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17316-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butafosfan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.567 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanisms of Action of Butafosfan
Investigation of the Precise Molecular and Cellular Mechanisms
Role in Phosphorylation of Metabolic Pathway Intermediates
Butafosfan is believed to play a role in favoring the phosphorylation of molecules that serve as intermediates in key metabolic pathways nih.govresearchgate.netscielo.brchemicalbook.com. This includes crucial processes such as gluconeogenesis, glycolysis, and the Krebs cycle nih.govresearchgate.netscielo.brchemicalbook.com. The phosphorylation of these intermediates is essential for the continuation of metabolic cycles, and the availability of phosphorus, which this compound provides in an organic form, is critical for regulating the rates of gluconeogenesis and glycolysis nih.govresearchgate.netresearchgate.net.
Contribution to Oxidative Phosphorylation Processes
This compound contributes to oxidative phosphorylation processes, which are vital for ATP generation e-fas.orge-fas.org. Phosphorus plays a significant role in energy metabolism, including its involvement in the synthesis of phosphoproteins and in oxidative phosphorylation for ATP synthesis researchgate.net. This compound has been reported to accelerate ATP production by supplying inorganic phosphate, which supports oxidative phosphorylation e-fas.orge-fas.org.
Interactions with Cellular Signaling Pathways
Modulation of Insulin (B600854) Regulation and Signaling
This compound influences insulin regulation and signaling pathways, with its effects often dependent on the organism's energy status nih.govresearchgate.net. It has been observed to interfere with insulin signaling scielo.brscielo.br. Studies have indicated that this compound can increase the Homeostatic Model Assessment (HOMA) index in mice subjected to a hypercaloric diet and caloric restriction, suggesting an impact on insulin sensitivity nih.govresearchgate.net. Additionally, it has been reported to increase insulin levels and improve the intracellular movement of glucose e-fas.org. The glucose-insulin system is known to have specific functions in maintaining cellular integrity and influencing cells such as granulosa and theca cells cdnsciencepub.com.
Impact on Gene Expression Related to Metabolism (e.g., Gck, PI3K, Irs1)
This compound has been shown to impact the mRNA expression of several genes associated with metabolism nih.govresearchgate.netnih.gov. Research in mice demonstrated that this compound treatment increased the mRNA expression of insulin receptor substrate 1 (Irs1) and insulin receptor substrate 2 (Irs2) researchgate.net. It also increased glucokinase (Gck) mRNA expression researchgate.net. Given that Gck is regulated by insulin, this finding supports the hypothesis that this compound's effects are linked to insulin signaling researchgate.net. In contexts of food restriction, a hypercaloric diet was observed to increase glucokinase (Gck) and phosphatidylinositol 3-kinase (PI3K) researchgate.net. Moreover, the control diet influences the mRNA expression of PI3K, Gck, and Irs1 nih.govresearchgate.netnih.gov. This compound treatment can also lead to an increase in the mRNA expression of Acyl-CoA oxidase 1 (Acox1) nih.gov. Its influence may also extend to peroxisome proliferative activated receptor coactivator 1 alpha (Ppargc1a) mRNA expression, showing a tendency to increase under a control diet but not significantly impacting it under a hypercaloric diet researchgate.net.
Gene Expression Modulation by this compound
This compound has been observed to influence the expression of various genes involved in metabolic regulation. The following table summarizes some of these observed effects:
| Gene Name | Function/Role in Metabolism | Observed Effect of this compound Treatment | Reference |
| Irs1 | Insulin receptor substrate; key in insulin signaling | Increased mRNA expression | researchgate.net |
| Irs2 | Insulin receptor substrate; key in insulin signaling | Increased mRNA expression | researchgate.net |
| Gck | Glucokinase; regulates glucose metabolism, regulated by insulin | Increased mRNA expression | researchgate.net |
| PI3K | Phosphatidylinositol 3-kinase; involved in insulin signaling | Influenced by control diet (increased with hypercaloric diet under food restriction) | nih.govresearchgate.netresearchgate.net |
| Acox1 | Acyl-CoA oxidase 1; involved in fatty acid beta-oxidation | Increased mRNA expression | nih.gov |
| Ppargc1a | Peroxisome proliferative activated receptor coactivator 1 alpha; master regulator of mitochondrial biogenesis and metabolism | Tended to increase mRNA expression (under control diet) | researchgate.net |
Influence on Liver X Receptor-α mRNA Expression in Lipid Metabolism
Liver X Receptors (LXRs), particularly LXR-α, are nuclear receptors that play a pivotal role in maintaining lipid homeostasis. These receptors are known to activate genes involved in reverse cholesterol transport, such as ATP-binding cassette (ABC) transporters like ABCA1 and ABCG1, and also influence fatty acid biosynthesis through transcription factors like sterol regulatory element-binding protein 1c (SREBP1c).
Recent research has highlighted this compound's influence on LXR-α mRNA expression, especially when administered in combination with cyanocobalamin (B1173554) (Vitamin B12). fishersci.fi This synergistic effect has been identified as a key messenger in lipid metabolism. fishersci.fi A study investigating the effects of this compound, both alone and combined with cyanocobalamin, on the metabolism of early lactating cows with subclinical ketosis provided significant insights. The study observed that cows receiving combined cyanocobalamin and this compound injections exhibited a higher hepatic mRNA abundance of LXR-α on day 7 postpartum compared to those receiving this compound alone or a control saline solution. fishersci.fi
This increase in LXR-α mRNA expression suggests that the beneficial effects on lipid metabolism, including improvements in plasma metabolite concentrations, are likely mediated through modified activity of key hepatic factors influenced by LXR-α. fishersci.fi
Table 1: Influence of this compound and Cyanocobalamin on Plasma Metabolites and Hepatic LXR-α mRNA Abundance in Early Lactating Cows with Subclinical Ketosis fishersci.fi
| Parameter (Day 7) | Control (CON) (Mean ± SEM) | This compound (BUT) (Mean ± SEM) | This compound + Cyanocobalamin (BUTCO) (Mean ± SEM) | Significance (p-value) |
| Plasma NEFA (mM) | 0.59 ± 0.03 | 0.52 ± 0.03 | 0.42 ± 0.03 | BUTCO vs CON: < 0.05 |
| Plasma BHBA (mM) | 1.34 ± 0.06 | 1.21 ± 0.06 | 1.02 ± 0.06 | BUTCO vs CON: < 0.05, BUT vs CON: < 0.05 |
| Hepatic LXR-α mRNA Abundance (Relative) | Lower | Intermediate | Higher | BUTCO vs BUT & CON: < 0.05 |
NEFA: Non-Esterified Fatty Acids; BHBA: Beta-hydroxybutyrate; LXR-α: Liver X Receptor-α; SEM: Standard Error of the Mean.
Beyond LXR-α, this compound has also been observed to increase the mRNA expression of peroxisome proliferative activated receptor coactivator 1 alpha (Ppargc1a). Ppargc1a is known to stimulate hepatic gluconeogenesis and fatty acid oxidative metabolism, indicating this compound's broader interference with fatty acid metabolism. In mice, this compound treatment was shown to increase the mRNA expression of Acyl-CoA Oxidase 1 (Acox1), another gene associated with fatty acid metabolism, and demonstrated potential in reducing fatty acid accumulation in the liver, particularly in animals undergoing dietary changes.
Table 2: Influence of this compound on Hepatic Gene Expression in Mice under Different Nutritional Plans
| Gene (mRNA Expression) | Control Diet + this compound | Hypercaloric Diet + this compound | Overall Effect of this compound |
| Ppargc1a | Tended to increase (p=0.07) | No impact (p=0.27) | Increased (p=0.059) |
| Acox1 | Increased (p=0.03) | No effect (p=0.74) | Increased (p=0.011) |
| Gck | Reduced (p=0.02) | Not specified | Not specified |
Ppargc1a: Peroxisome Proliferative Activated Receptor Coactivator 1 Alpha; Acox1: Acyl-CoA Oxidase 1; Gck: Glucokinase.
Metabolic Pathway Modulation by Butafosfan
Lipid Metabolism
Impact on Beta-Hydroxybutyrate (BHB) Levels
Studies have consistently demonstrated that butafosfan, especially when administered in combination with cyanocobalamin (B1173554) (Vitamin B12), plays a significant role in modulating beta-hydroxybutyrate (BHB) levels. BHB is a key ketone body, and its concentration often reflects the extent of fat mobilization and negative energy balance in the body. agriculturejournals.cztandfonline.comnih.govnih.govcambridge.org
Research in dairy cows, for instance, has shown that supplementation with this compound, both alone and in combination with cyanocobalamin, leads to a reduction in plasma BHBA concentrations compared to control groups. nih.govcambridge.org This effect suggests a decrease in excessive fat mobilization, which is particularly relevant in conditions like subclinical ketosis. tandfonline.comnih.gov The ability of this compound to reduce BHB formation is associated with an improved capacity of the liver to metabolize non-esterified fatty acids (NEFA). cambridge.org Similar findings have been observed in ewes, where butaphosphan and cyanocobalamin treatment resulted in lower β-HBA levels. nih.gov
Table 1: Impact of this compound on Beta-Hydroxybutyrate (BHB) Levels
| Study Population | Treatment Group(s) | BHB Levels (Relative to Control) | Significance | Key Finding | Citation |
| Dairy Cows (Subclinical Ketosis) | This compound (BUT) | Lower | p < 0.05 | Reduced plasma BHBA. | nih.gov |
| Dairy Cows (Subclinical Ketosis) | This compound + Cyanocobalamin (BUTCO) | Lower | p < 0.05 | Reduced plasma BHBA; more pronounced effect. | nih.gov |
| Dairy Cows | This compound + Cyanocobalamin (BTPC1, BTPC2) | Lower | p = 0.03 | Reduced BHB concentration, no dose effect. | cambridge.org |
| Kashmiri Merino Ewes | High Dose Butaphosphan + Cyanocobalamin (HBC) | Less | p = 0.008 | Significant reduction in β-HBA. | nih.gov |
| Kashmiri Merino Ewes | Low Dose Butaphosphan + Cyanocobalamin (LBC) | Less | p = 0.008 | Significant reduction in β-HBA, less pronounced than HBC. | nih.gov |
Effects on Cholesterol and Triglyceride Metabolism
The influence of this compound on lipid metabolism, encompassing cholesterol and triglycerides, has also been investigated. This compound, especially when combined with cyanocobalamin, has been implicated in modulating lipid profiles. agriculturejournals.cznih.govcambridge.orgrsdjournal.orgresearchgate.net
In dairy cows, increasing doses of this compound and cyanocobalamin have been shown to lead to a linear reduction in plasma cholesterol concentrations. cambridge.org This dose-dependent decrease in cholesterol is hypothesized to be linked to the transport of cholesterol with triglycerides in the bloodstream and the hepatic secretion of lipoproteins. Elevated concentrations of non-esterified fatty acids (NEFA) can increase lipoprotein secretion and, consequently, circulating cholesterol, suggesting that this compound's effect on NEFA may indirectly impact cholesterol levels. cambridge.org
However, some studies have reported no significant direct effects on cholesterol levels following butaphosphan and cyanocobalamin supplementation. nih.govresearchgate.net Regarding triglycerides, a notable treatment-time interaction on plasma triglyceride levels was observed in ewes treated with butaphosphan and cyanocobalamin. nih.gov Furthermore, research indicates that phosphorus restriction can increase hepatic triglycerides, underscoring the importance of phosphorus, a key component of this compound, in maintaining healthy lipid metabolism. nih.gov
Overall Energy Metabolism
Enhancement of Cellular Energy Status and Utilization
This compound is known to be involved in the synthesis of adenosine (B11128) triphosphate (ATP), a fundamental molecule for cellular energy. By increasing ATP synthesis, this compound contributes to an improved intracellular energetic status. cambridge.orgufpel.edu.br
Detailed research findings from studies in mice illustrate this enhancement. This compound administration led to increased levels of glycogen (B147801), ATP, and adenosine diphosphate (B83284) (ADP) in both liver and skeletal muscle tissues. This indicates that this compound significantly boosts energy metabolism by augmenting glycogen stores in the liver and muscles and by promoting the synthesis of ATP and ADP. nih.govresearchgate.net The compound's ability to provide organic phosphorus is crucial for these energy-generating pathways. This compound is also considered beneficial in preventing rapid catabolic states, further supporting its role in maintaining cellular energy homeostasis. nih.gov Its influence is thought to extend to the phosphorylation of molecules involved in central metabolic pathways such as gluconeogenesis, glycolysis, and the Krebs cycle. nih.gov
Impact on Adenine (B156593) Nucleotide Ratios and Energy Balance
The direct involvement of this compound in promoting the synthesis of ATP and ADP has significant implications for cellular energy balance. nih.govresearchgate.net ATP and ADP are key adenine nucleotides that regulate the energy status within cells. The ratio of ATP to ADP (and AMP) serves as a critical indicator of cellular energy charge, influencing numerous metabolic processes and cellular functions.
Table 2: Impact of this compound on Energy-Related Metabolites
| Metabolite | Effect of this compound | Study Population | Key Finding | Citation |
| Glycogen | Increased | Mice (Liver & Skeletal Muscle) | Enhanced glycogen storage. | nih.govresearchgate.net |
| ATP | Increased Synthesis | Mice (Liver & Skeletal Muscle), General | Improved intracellular energetic status. | nih.govcambridge.orgufpel.edu.brresearchgate.net |
| ADP | Increased Synthesis | Mice (Liver & Skeletal Muscle) | Promoted synthesis of co-nutrients. | nih.govresearchgate.net |
Cellular and Systemic Physiological Effects of Butafosfan
Hepatic Function and Health
Butafosfan plays a significant role in promoting liver function and maintaining hepatic homeostasis researchgate.netnih.govchemicalbook.com. It is considered to have a vital role in hepatic carbohydrate metabolism ncats.io. Studies suggest that this compound can mitigate adverse effects on liver function, such as those induced by substances like Dexamethasone (B1670325) medchemexpress.com. Its presence is believed to facilitate the phosphorylation of molecules involved in key metabolic pathways, including gluconeogenesis, glycolysis, and the Krebs cycle, thereby enhancing the synthesis of co-nutrients like Adenosine (B11128) Triphosphate (ATP) and Adenosine Diphosphate (B83284) (ADP), and subsequently increasing blood glucose levels nih.govmdpi.com. The organic phosphorus component of this compound is crucial for hepatic carbohydrate metabolism, as intermediate molecules in the gluconeogenic pathway require phosphorylation mdpi.comagriculturejournals.cz.
Liver enzyme activities, such as Aspartate Aminotransferase (AST) and Gamma-Glutamyl Transferase (GGT), serve as indicators of liver injury or cholestasis aasld.orgtodaysveterinarypractice.com. Research has demonstrated that the simultaneous application of this compound, often in combination with Vitamin B12, can significantly reduce the increase in serum GGT activity induced by substances like dexamethasone in dogs. This combination also showed a limiting effect on the elevation of Alanine Aminotransferase (ALT) and Glutamate Dehydrogenase (GLDH) jarvm.com.
AST, while present in hepatocytes, is also found in other organs like the heart and skeletal muscle, making it a less specific marker for liver injury compared to ALT aasld.orgtodaysveterinarypractice.com. GGT is a sensitive indicator for hepatobiliary disease, and its elevation can be associated with corticosteroid administration aasld.orgtodaysveterinarypractice.comjarvm.com.
A study involving horses treated with a compound containing this compound, B vitamins, and L-carnitine observed a probable increase in AST activity and a decrease in Lactate Dehydrogenase (LDH) activity. Normalization of blood parameters was noted within 10 days of treatment initiation biotestlab.ua.
This compound has been shown to increase the concentrations of glycogen (B147801), ATP, and ADP in the liver researchgate.netnih.govmdpi.com. This contributes to an increase in blood glucose concentrations researchgate.netnih.govmdpi.com. In a study on non-ketotic early lactating cows, a combination of this compound and cyanocobalamin (B1173554) resulted in a lower mRNA abundance of acyl-coenzyme A synthetase long-chain family member 1, an enzyme involved in fatty acid oxidation and biosynthesis nih.gov. Furthermore, this compound treatment led to increased non-esterified fatty acid (NEFA) concentrations in food-restricted mice nih.gov.
The critical role of phosphorus, a key component of this compound, in biological processes is underscored by its necessity for the formation of organic molecules such as DNA, ATP, and phosphoproteomes agriculturejournals.czresearchgate.net. The availability of phosphorus directly influences the rates of gluconeogenesis and glycolysis, as all intermediary molecules in these pathways must be phosphorylated agriculturejournals.cz.
Table 1: Influence of this compound on Hepatic Metabolic Indicators
| Indicator | Effect Observed with this compound (or combined with B12) | Reference |
| Liver Function | Promoted, Improved | researchgate.netnih.govchemicalbook.commedchemexpress.com |
| Hepatic Metabolism | Stimulated, Interferes with energy metabolism, Significant effects on carbohydrate and lipid metabolism | agriculturejournals.czresearchgate.netresearchgate.netnih.govncats.iomdpi.com |
| Liver Glycogen | Increased concentrations | researchgate.netnih.govmdpi.com |
| ATP/ADP Synthesis | Promoted, Increased | researchgate.netnih.govmdpi.com |
| Blood Glucose | Increased concentrations | researchgate.netnih.govmdpi.com |
| Serum GGT (Dexamethasone-induced) | Significantly reduced increase | jarvm.com |
| Serum ALT/GLDH (Dexamethasone-induced) | Limited elevation | jarvm.com |
| mRNA abundance of acyl-CoA synthetase long-chain family member 1 | Lowered | nih.gov |
| NEFA concentration (food-restricted mice) | Increased | nih.gov |
Influence on Liver Enzyme Activities (e.g., Aspartate Aminotransferase, Gamma-Glutamyl Transferase)
Muscle Physiology
This compound has been shown to increase the concentrations of glycogen, ATP, and ADP in skeletal muscle researchgate.netnih.govmdpi.com. Muscle glycogen serves as a crucial energy reserve for movement and is a primary target for insulin-dependent glucose transport into muscle cells diva-portal.org. The availability of muscle glycogen is directly linked to muscle function; low glycogen levels can impair muscle performance by constraining energy turnover and reducing ATP utilization diva-portal.org.
Table 2: Influence of this compound on Muscle Physiology
| Indicator | Effect Observed with this compound | Reference |
| Muscle Function | Improved | researchgate.netnih.govmedchemexpress.com |
| Fatigue Recovery | Helps recovery | chemicalbook.com |
| Smooth Muscle Function | Promoted enhancement | chemicalbook.com |
| Skeletal Muscle System | Improved | chemicalbook.com |
| Muscle Performance | Improved | advacarepharma.com |
| Muscle Glycogen | Increased concentrations | researchgate.netnih.govmdpi.com |
| Muscle ATP/ADP | Increased concentrations | researchgate.netnih.govmdpi.com |
Immune System Modulation
Studies have been conducted to assess the immune-stimulating properties of this compound solutions, particularly in models such as mice agriculturejournals.cz. It is widely utilized as an immune stimulant in various animal species advacarepharma.com. The compound's ability to promote non-specific immune function is a key aspect of its observed effects on the immune system chemicalbook.com.
Table 3: Influence of this compound on Immune System Modulation
| Indicator | Effect Observed with this compound | Reference |
| Immune System | Stimulated, Activated | chemicalbook.comncats.iomedchemexpress.comadvacarepharma.com |
| Non-specific Immune Function | Promoted | chemicalbook.comadvacarepharma.com |
| Immunosuppression | Relieved | chemicalbook.com |
| Disease Resistance | Improved | chemicalbook.com |
| Immunologic Function | Strengthened | chemicalbook.com |
Reproductive Physiology
Influence on Uterine Involution
This compound has been investigated for its role in promoting uterine involution in postpartum animals, particularly in dairy cows. Studies indicate that the administration of this compound, often in combination with cyanocobalamin (Vitamin B12), positively influences the rate and completeness of uterine regression after calving nih.govuni.luwikipedia.orgnih.govwikidata.orgwikipedia.org. For instance, research has demonstrated a notable acceleration in uterine involution in cows treated with a this compound-cyanocobalamin combination. A study involving Holstein-Friesian cows with subclinical ketosis revealed that between 15 and 25 days postpartum, uterine involution was completed in a significantly higher percentage of treated cows compared to control groups nih.govwikidata.orgnih.gov. This accelerated involution also correlated with a shorter interval from calving to first insemination in the treated group nih.govwikidata.org.
Table 1: Influence of this compound-Cyanocobalamin on Uterine Involution in Dairy Cows nih.govwikidata.orgnih.gov
| Group | Percentage of Uterine Involution Completed (Days 15-25 Postpartum) |
| Control (C0) | 44% |
| This compound-Cyanocobalamin (C5) | 83% |
| This compound-Cyanocobalamin (C10) | 88% |
Effects on Ovarian Follicular Dynamics and Oocyte Quality
The influence of this compound on ovarian follicular dynamics and oocyte quality presents a nuanced picture, with findings varying depending on the experimental context (in vivo vs. in vitro). In an in vivo setting, this compound combined with cyanocobalamin has been reported to increase the number of small follicles in cows nih.gov. Furthermore, successive administrations of this compound and cyanocobalamin have shown potential to increase in vitro embryo production (IVP) and improve oocyte quality in Jersey cows during an Ovum Pick-Up (OPU) protocol, specifically leading to a higher number of aspirated follicles (between 3 and 6 mm) and grade 2 oocytes herts.ac.uk.
Conversely, studies investigating the direct effect of this compound on oocyte maturation in vitro have yielded different results. One study evaluated the addition of increasing doses of this compound (0, 0.05, 0.1, and 0.2 mg/ml) during in vitro oocyte maturation on initial embryo development in cattle. This research observed a dose-dependent negative effect, where higher concentrations of this compound led to a decrease in both cleavage rate and subsequent embryo development nih.govfishersci.dkwikidata.orgwikipedia.org. Despite this, no significant differences were found in the nuclear maturation rate or the expression of genes associated with oocyte quality across the various treatment groups fishersci.dkwikipedia.org. These in vitro findings suggest that while this compound may improve the metabolic condition of postpartum cows in vivo and potentially increase the number of recoverable follicles, its direct high-dose application during in vitro oocyte maturation might be detrimental to subsequent embryonic development nih.govfishersci.dkwikidata.orgwikipedia.org.
Table 2: Effect of this compound Concentration on Bovine Oocyte Maturation and Embryo Development In Vitro fishersci.dkwikipedia.org
| This compound Concentration (mg/ml) | Cleavage Rate (%) | Blastocyst Rate (%) | Nuclear Maturation Rate (%) |
| 0 | 57.67 ± 2.7 | 19.93 ± 3.4 | 57.50 ± 19.2 |
| 0.05 | 48.38 ± 6.6 | 11.43 ± 2.9 | 53.75 ± 11.7 |
| 0.1 | 39.92 ± 7.1 | 9.52 ± 3.1 | 55.67 ± 8.1 |
| 0.2 | 44.06 ± 6.8 | 7.45 ± 1.4 | 53.40 ± 16.5 |
Other Systemic Effects
Impact on Feed Intake and Nutritional Status
This compound functions as a metabolic stimulant that can positively influence an animal's nutritional status, primarily by stimulating feed intake and improving digestive function. It has been recognized as an orexigenic compound, meaning it can stimulate appetite. In livestock, particularly dairy cows, this compound has been shown to reduce the severity of negative energy balance (NEB), a common metabolic challenge during the transition period herts.ac.uk.
Table 3: Effect of this compound and Cyanocobalamin on Dry Matter Intake and Milk Yield in Dairy Cows
| Group | Dry Matter Intake (DMI) Change | Milk Yield Increase ( kg/milk/d ) |
| This compound + Cyanocobalamin (B+C) | No significant change | +3.66 |
| Control | - | - |
Regulation of Electrolyte Balance, particularly Calcium
This compound plays a role in the regulation of electrolyte balance, with a notable impact on calcium levels. Studies have demonstrated that this compound, both alone and in combination with cyanocobalamin, can increase ionized calcium levels in the blood of early postpartum cows nih.govuni.lu. This effect is significant, as high-producing cows have increased requirements for essential minerals like phosphorus and calcium, especially for the synthesis of colostrum and milk.
Table 4: Effect of this compound on Blood Calcium Levels in Dairy Cows
| Group | Blood Calcium Concentration (mg/dL) |
| Control (CL) | 7.82 ± 0.29 |
| This compound (BUT) | 9.17 ± 0.29 |
| This compound Sustained Release (BUTSR) | 8.87 ± 0.29 |
Pharmacokinetic and Biotransformation Studies of Butafosfan
Absorption Profiles
Rate and Extent of Absorption from Various Administration Routes
Butafosfan demonstrates rapid absorption following parenteral administration across several animal species. In piglets, intramuscular (IM) and subcutaneous (SC) routes lead to rapid absorption and elimination, with pharmacokinetic parameters generally similar between these routes agriculturejournals.cz. Specifically, after a single intramuscular administration of 10 mg/kg body weight in piglets, the maximum plasma concentration (Cmax) of 28.11 μg/mL was achieved at a time to reach maximum concentration (Tmax) of 0.31 hours nih.govresearchgate.net.
For dogs, subcutaneous administration at a single dose of 20 mg/kg body weight also results in rapid absorption, with a Tmax of 0.75 hours defra.gov.uk. In horses, following intravenous (IV) administration of this compound at a dose of 10 mg/kg body weight, the Cmax was reached within 1 minute defra.gov.uk. Studies in cattle indicate rapid absorption and elimination after intravenous, intramuscular, and subcutaneous administration agriculturejournals.cz.
Table 1: Absorption Characteristics of this compound in Different Species and Routes
| Species | Administration Route | Dose (mg/kg BW) | Tmax (hours) | Cmax (μg/mL) | Absorption Rate |
| Piglets | Intramuscular | 10 | 0.31 nih.govresearchgate.net | 28.11 nih.gov | Rapid agriculturejournals.cznih.gov |
| Dogs | Subcutaneous | 20 | 0.75 defra.gov.uk | Not specified | Rapid defra.gov.uk |
| Horses | Intravenous | 10 | 0.017 (1 min) defra.gov.uk | Not specified | Rapid defra.gov.uk |
| Cattle | Intramuscular, Subcutaneous, Intravenous | Not specified | Not specified | Not specified | Rapid agriculturejournals.cz |
Bioavailability Assessments in Different Species
Bioavailability studies provide insight into the proportion of an administered dose that reaches systemic circulation. In piglets, intramuscular administration of this compound at a single dose of 10 mg/kg body weight resulted in an absolute bioavailability of 74.69% nih.govresearchgate.net.
Distribution Characteristics
Tissue Distribution Patterns (e.g., Liver, Kidney, Muscle, Adipose Tissue)
This compound is rapidly distributed throughout the blood serum upon injection agrovetmarket.com. It is distributed to key organs and tissues, including the liver, kidney, muscle, and skin/fat in cattle, pigs, sheep, goats, and dogs defra.gov.uk. The compound is distributed rapidly to tissues characterized by high metabolic activity, such as the liver, kidneys, and muscles advacarepharma.com. Notably, this compound does not accumulate in the body biotestlab.ua.
Elimination Pathways
Primary Routes of Excretion (e.g., Urine, Feces)
The primary route of elimination for this compound is via the urine, with a rapid excretion profile agriculturejournals.czchemicalbook.comdefra.gov.ukagrovetmarket.com. In cattle, after a single intravenous dose of 5.6 mg/kg body weight, a mean of 74% of the parent compound was recovered in the urine within the first 12 hours, while less than 1% (specifically 0.2%) was recovered in the feces during the same period europa.euchemicalbook.comdefra.gov.uk. The majority of the active compound is excreted unchanged in the urine agriculturejournals.cz.
This compound is metabolically very stable, with in vitro metabolism studies using rat liver microsomes and hepatocytes revealing no significant metabolites agriculturejournals.czeuropa.eudefra.gov.uk. Less than 12% of this compound was degraded when incubated with liver microsomes from pigs, cattle, and rats, and no metabolites were obtained agriculturejournals.cz.
The elimination half-life varies by species and administration route. In cattle, the terminal elimination half-life after intravenous administration (5.6 mg/kg BW) was reported as 1.38 hours europa.euchemicalbook.com, though another study indicated 3.2 hours after a 5 mg/kg BW intravenous dose defra.gov.uk. For pigs, the terminal elimination half-life following a single intramuscular or subcutaneous administration of 10 mg/kg body weight is between 3.5 and 3.7 hours agriculturejournals.cz. In dogs, a terminal half-life of approximately 9 hours was observed after a single subcutaneous dose of 20 mg/kg body weight defra.gov.uk. Horses exhibit a biological half-life of approximately 78 minutes after intravenous administration of 10 mg/kg body weight defra.gov.uk.
Table 2: Elimination Characteristics of this compound in Different Species
| Species | Administration Route | Dose (mg/kg BW) | Primary Excretion Route | % Excreted in Urine (within 12h) | % Excreted in Feces (within 12h) | Half-life (hours) |
| Cattle | Intravenous | 5.6 | Urine europa.euchemicalbook.comdefra.gov.uk | 74% europa.euchemicalbook.comdefra.gov.uk, 77% agriculturejournals.cz | 0.2% europa.euchemicalbook.com, <1% defra.gov.uk | 1.38 europa.euchemicalbook.com, 3.2 defra.gov.uk |
| Pigs | Intramuscular, Subcutaneous | 10 | Not specified | Not specified | Not specified | 3.5-3.7 agriculturejournals.cz |
| Dogs | Subcutaneous | 20 | Not specified | Not specified | Not specified | ~9 defra.gov.uk |
| Horses | Intravenous | 10 | Not specified | Not specified | Not specified | ~1.3 (78 min) defra.gov.uk |
Elimination Half-Lives across Species
The elimination half-life of this compound varies depending on the species and route of administration, reflecting differences in its disposition kinetics. In cattle, following intravenous administration at a dose of 5.6 mg/kg body weight, this compound exhibits a pharmacokinetic profile consistent with a three-compartment model, characterized by three distinct half-lives: 1.7 minutes, 13.2 minutes, and a terminal elimination half-life of 1.38 hours europa.euhandwiki.org. Other reports for cattle indicate an elimination half-life ranging from 83 to 116 minutes (approximately 1.38 to 1.93 hours) after intravenous administration, with rapid excretion of 74% to 77% of the parent compound in urine within 12 hours europa.euhpra.iehpra.ieagriculturejournals.cznih.gov. A separate study in cattle reported a terminal half-life of 3.2 hours following a single intravenous dose of 5 mg/kg body weight defra.gov.ukhma.eu.
For horses, intravenous administration of this compound at 10 mg/kg body weight resulted in a biological half-life of approximately 78 minutes defra.gov.ukhma.eu. In dogs, a terminal half-life of approximately 9 hours was observed after a single subcutaneous administration of 20 mg/kg body weight defra.gov.ukhma.eu. Studies in piglets following intravenous and intramuscular administration have shown rapid absorption and elimination, with pharmacokinetic parameters best described by noncompartmental analysis science.govscience.govresearchgate.net.
The reported elimination half-lives for this compound across various species are summarized in the table below:
| Species | Route of Administration | Half-Life (Approximate) | Reference |
| Cattle | Intravenous | 1.7 min, 13.2 min, 1.38 h (terminal) | europa.euhandwiki.org |
| Cattle | Intravenous | 83-116 min (elimination) | europa.euhpra.iehpra.ie |
| Cattle | Intravenous | 3.2 h (terminal) | defra.gov.ukhma.eu |
| Horses | Intravenous | 78 min (biological) | defra.gov.ukhma.eu |
| Dogs | Subcutaneous | 9 h (terminal) | defra.gov.ukhma.eu |
Metabolic Fate
Studies on the metabolic fate of this compound consistently indicate minimal to no biotransformation within the body.
Identification of Metabolites through In Vitro and In Vivo Studies
In vitro metabolism studies conducted using rat liver microsomes and hepatocytes did not reveal any detectable metabolites of this compound when analyzed by liquid chromatography-mass spectrometry (LC-MS) europa.eudefra.gov.uk. Similarly, hepatic metabolic degradation was not detected in other investigations hpra.iehpra.ie. Further research involving incubation with liver microsomes from pigs, cattle, and rats showed less than 12% degradation of this compound, with no metabolites identified nih.gov. This suggests that this compound is primarily excreted unchanged brovapharma.com.
Enzymatic Pathways Involved in this compound Biotransformation (if any)
Based on the predominant scientific evidence, significant enzymatic pathways involved in the biotransformation of this compound have not been identified. The consistent reports of no detected metabolites and minimal degradation in various in vitro and in vivo studies strongly suggest that this compound is largely resistant to enzymatic metabolism in the species examined europa.euhpra.iehpra.ienih.govdefra.gov.ukbrovapharma.com. While one source briefly mentions that butaphosphan is metabolized by cytochrome P450 enzymes and hydroxylases biosynth.com, the overwhelming majority of detailed pharmacokinetic and metabolism studies, particularly those from regulatory bodies, conclude that metabolic degradation is not detected or is negligible europa.euhpra.iehpra.ienih.govdefra.gov.uk. Therefore, this compound is understood to be rapidly eliminated from the body largely as the parent compound hpra.iehpra.ieagriculturejournals.cznih.gov.
Pharmacokinetic Modeling
Pharmacokinetic modeling is employed to characterize the disposition of this compound in the body, utilizing both compartmental and non-compartmental approaches.
Application of Compartmental and Non-Compartmental Models
The pharmacokinetic profile of this compound in cattle, following intravenous administration, has been described effectively by a three-compartment model europa.euhandwiki.org. This model suggests that the compound distributes into and equilibrates within different theoretical compartments within the body at varying rates before its elimination.
Conversely, for piglets, plasma concentration-time data and relevant pharmacokinetic parameters after both intravenous and intramuscular administration were best characterized using noncompartmental analysis science.govscience.gov. Noncompartmental analysis is a model-independent approach that relies on algebraic equations to estimate pharmacokinetic parameters, offering consistency and often being faster and more cost-efficient, especially when complex compartmental analyses are not required allucent.com.
Pharmacokinetic Implications of Novel Formulations
The development of novel formulations for this compound aims to optimize its pharmacokinetic profile, potentially leading to improved therapeutic outcomes. A notable example is the investigation into sustained-release formulations.
Studies on a sustained-release formulation of this compound in dairy cows demonstrated a significantly longer time to reach maximal plasma concentration (Tmax) compared to an aqueous solution. Specifically, the sustained-release formulation exhibited a Tmax of 2 hours, whereas an aqueous solution administered intramuscularly or subcutaneously in pigs showed a rapid Tmax of 0.31 hours researchgate.netscielo.brscielo.br. This sustained-release characteristic implies a more prolonged systemic availability of the active compound, with the active principle being released for at least 120 hours, and a peak release observed at 48 hours scielo.brscielo.br. Such prolonged release could have beneficial pharmacokinetic implications, allowing for less frequent administration while maintaining effective concentrations over an extended period. In practice, this sustained availability has been associated with improved metabolic effects, such as higher milk production in dairy cows scielo.brscielo.brresearchgate.net.
This compound exhibits rapid absorption and elimination across various target animal species following parenteral administration defra.gov.ukeuropa.eumobedco.com. When administered subcutaneously or intramuscularly, maximum plasma concentrations are typically achieved within approximately 30 minutes defra.gov.uk. The compound is widely distributed to metabolically active tissues, including the liver, kidneys, muscle, and skin/fat defra.gov.ukmobedco.comadvacarepharma.com.
Excretion of this compound occurs rapidly, primarily via the urine. Studies in cattle have shown that approximately 74% of the administered dose is recovered in urine within the first 12 hours, with less than 1% excreted in faeces defra.gov.ukeuropa.eu. Similarly, another study in cattle reported that a mean of 77% of the parent compound was recovered in urine within twelve hours after intravenous administration, while only traces were found in milk europa.euagriculturejournals.cz.
Regarding biotransformation, studies indicate that this compound is largely excreted unchanged. In vitro metabolism studies conducted using rat liver microsomes and hepatocytes did not reveal significant metabolites of this compound when analyzed by liquid chromatography-mass spectrometry (LC-MS) europa.eueuropa.eu. This suggests that metabolic degradation of this compound is not a primary elimination pathway europa.eu.
Pharmacokinetic parameters vary depending on the species and route of administration:
Table 1: Pharmacokinetic Parameters of this compound Across Different Species
| Species | Administration Route | Dose | Tmax (Time to Cmax) | Terminal Half-Life (t½) | Excretion | Key Findings | Source |
| Cattle | Intravenous (IV) | 5 mg/kg BW | - | 3.2 hours defra.gov.uk (or 83-116 minutes europa.eu) | Primarily urine (74-77% in 12h) defra.gov.ukeuropa.eueuropa.eu | Rapid elimination; low milk excretion defra.gov.ukeuropa.eu | defra.gov.ukeuropa.eueuropa.eu |
| Horses | Intravenous (IV) | 10 mg/kg BW | 1 minute defra.gov.uk | ~78 minutes defra.gov.uk | - | Rapid Cmax achievement | defra.gov.uk |
| Dogs | Subcutaneous (SC) | 20 mg/kg BW | 0.75 hours defra.gov.uk | ~9 hours defra.gov.uk | Rapid absorption and elimination defra.gov.uk | Rapid absorption and elimination | defra.gov.uk |
| Piglets | Intramuscular (IM) / Subcutaneous (SC) (aqueous solution) | 10 mg/kg BW | 0.31 hours scielo.brresearchgate.net | - | Rapid absorption and elimination scielo.brresearchgate.net | Rapid absorption and elimination | scielo.brresearchgate.net |
Analysis of Sustained-Release Formulations
Research has explored sustained-release formulations of this compound, particularly thermosensitive hydrogels, to achieve prolonged therapeutic effects scielo.brscielo.br.
In vitro Tests of Sustained-Release Formulations: A thermosensitive hydrogel formulation of this compound, at a concentration of 150 mg/mL, demonstrated a gelation temperature of 36 ºC scielo.brscielo.br. In vitro release tests conducted over 120 hours showed a sustained release profile. A significant amount of this compound (73 mg) was released within the first 24 hours, with a peak release of 92 mg observed at 48 hours from a 750 mg formulation scielo.brscielo.br. This prolonged release was observed for at least 120 hours scielo.brresearchgate.netscielo.br.
In vivo Tests of Sustained-Release Formulations: In vivo studies involving a single subcutaneous application of a sustained-release this compound formulation (10 mg/kg BW) in animals revealed a prolonged release profile compared to aqueous solutions scielo.brscielo.br. The maximum plasma concentration (Cmax) of the active ingredient was 13,600.00 µg L-1, and this was reached at 2 hours (Tmax) after injection scielo.brscielo.br. The release of this compound from this sustained-release formulation occurred over a 24-hour period in vivo scielo.brscielo.br. The area under the curve (AUC) for this formulation was reported as 4,120,091.60 µg L-1 scielo.brscielo.br. This Tmax of 2 hours for the sustained-release formulation is notably longer than the approximately 0.31 hours observed for this compound administered in aqueous solution via intramuscular or subcutaneous routes in pigs, highlighting the extended release characteristics scielo.brresearchgate.net.
Table 2: Characteristics and In Vivo Pharmacokinetic Parameters of a Sustained-Release this compound Formulation (Thermosensitive Hydrogel)
| Parameter | Value | Details | Source |
| In Vitro Characteristics | |||
| Gelation Temperature | 36 ºC | At 150 mg/mL concentration | scielo.brscielo.br |
| Release over 24 hours | 73 mg | From 750 mg formulation | scielo.brscielo.br |
| Peak Release | 92 mg | At 48 hours, from 750 mg formulation | scielo.brscielo.br |
| Total Release Duration | ≥ 120 hours | Prolonged release observed | scielo.brresearchgate.netscielo.br |
| In Vivo Pharmacokinetic Parameters (Cows) | |||
| Dose | 10 mg/kg BW | Single subcutaneous application | scielo.brscielo.br |
| Tmax (Time to Cmax) | 2 hours | Compared to ~0.31h for aqueous solution | scielo.brresearchgate.netscielo.br |
| Cmax (Maximum Concentration) | 13,600.00 µg L-1 | scielo.brscielo.br | |
| AUC (Area Under the Curve) | 4,120,091.60 µg L-1 | scielo.brscielo.br | |
| Release Duration in vivo | 24 hours | scielo.brscielo.br |
Analytical Methodologies for Butafosfan in Biological Matrices
Chromatographic Techniques
Chromatographic methods are widely employed for the separation, identification, and quantification of Butafosfan due to their high resolution and selectivity.
Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and its more advanced form, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are prominent techniques for this compound analysis in biological matrices. These methods offer high sensitivity, specificity, and reproducibility, making them suitable for complex biological samples.
Early analytical methods for this compound determination utilized singular LC-MS, with a reported quantification limit of 0.01 mg/kg in piglet tissues e-fas.org. More advanced LC-MS/MS systems have since been developed, enhancing detection capabilities. For instance, Sun et al. (2016) employed an LC-MS/MS method for analyzing this compound in piglet plasma samples, achieving a quantifiable level of 0.05 mg/L e-fas.org.
Recent studies have further improved the sensitivity of LC-MS/MS methods for this compound. A sensitive chemical analytical method utilizing LC-MS/MS was established for the detection of this compound in olive flounder (Paralichthys olivaceus) tissues, including plasma and muscle e-fas.orgresearchgate.netkoreascience.kr. This method demonstrated a quantifiable level as low as 0.0025 mg/kg (2.5 μg/kg), indicating over four times greater sensitivity compared to previously reported methods e-fas.orgresearchgate.net. The analytical system typically involves triple quadrupole detectors, such as the Agilent-6420 model, with an ionization spray source e-fas.org. Chromatographic separation often employs columns like Waters (2.1 × 150 mm, 3.5 μm), with mobile phases containing components such as 0.1% formic acid researchgate.net. In vitro metabolism studies using rat liver microsomes and hepatocytes have also utilized LC-MS for this compound analysis europa.eu.
High-Performance Liquid Chromatography (HPLC) with derivatization is another analytical approach used for the determination of this compound. Derivatization is often employed to enhance the detectability or chromatographic properties of the analyte.
An HPLC assay for this compound has been developed using derivatization with dansyl chloride (Dns-Cl) . The derivatized this compound was identified using HPLC, Thin-Layer Chromatography (TLC), and Mass Spectrometry (MS) . Optimal reaction conditions for derivatization involved a pH of 9.8, with the reaction between this compound and Dns-Cl acetonitrile (B52724) solution completing within 60 minutes . The separation of the derivatized products was achieved on an Inertsil ODS column, using acetonitrile-water (1.6:1, v/v) as the mobile phase . Detection was performed using ultraviolet (UV) detection at 254 nm . This method demonstrated a good linear relationship (r=0.9988) between the peak area of the derivative and this compound concentration, ranging from 0.2 mg/mL to 2.0 mg/mL . A TLC assay was also incorporated into this study for the identification of impurities in this compound .
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)
Other Quantitative Methods
Beyond chromatographic techniques, other quantitative methods have been explored for this compound analysis, particularly for specific applications.
An "electronic diluting method" has been developed for the determination of this compound, offering a simple and convenient approach . In this method, this compound was diluted using tetrabutylammonium (B224687) iodide (0.1 mol/L) . The precision of this method was evaluated, showing an intra-day coefficient of variation (C.V.%) ranging from 0.8% to 2.3%, and an inter-day C.V.% of 2.2% .
Validation Parameters
The reliability and accuracy of any analytical method are confirmed through rigorous validation, which includes assessing parameters such as detection sensitivity and quantification limits.
For LC-MS/MS methods applied to this compound, detection sensitivity, specificity, and precision have been satisfactorily established e-fas.orgresearchgate.netkoreascience.kr. The quantifiable levels and recovery rates demonstrate the robustness of these methods across different biological matrices.
Table 1: Quantification Limits and Recovery Rates for this compound Analytical Methods
| Method | Matrix | Quantification Limit (QL) | Recovery Rate | Linearity (r²) | Reference |
| LC-MS | Piglet tissues | 0.01 mg/kg | Excellent (nearly 100%) | N/A | e-fas.org |
| LC-MS/MS | Piglet plasma | 0.05 mg/L | Excellent (nearly 100%) | N/A | e-fas.org |
| LC-MS/MS | Olive flounder tissues (muscle) | 0.0025 mg/kg (2.5 μg/kg) | ~100% (intra- and inter-day) | > 0.9995 | e-fas.orgresearchgate.net |
| HPLC with Dns-Cl derivatization | N/A (method validation) | 0.2 mg/mL (lower limit of linear range) | N/A | 0.9988 (0.2-2.0 mg/mL) |
The LC-MS/MS method developed for olive flounder tissues demonstrated a significant improvement in sensitivity, achieving a quantification limit of 2.5 μg/kg, which was over four times more sensitive than previous methods e-fas.orgresearchgate.net. This method also exhibited excellent recovery rates, approximately 100%, in both intra-day and inter-day reproducibility tests researchgate.net. Furthermore, a strong linear relationship was observed with an r² value greater than 0.9995 researchgate.net. For the electronic diluting method, the intra-day and inter-day precision, expressed as coefficient of variation (C.V.%), were 0.8-2.3% and 2.2%, respectively, highlighting its reliability for quantitative analysis .
Specificity and Precision Evaluation
The specificity and precision of analytical methods for this compound have been satisfactorily established using LC-MS/MS e-fas.orgresearchgate.net. A sensitive chemical analytical method for this compound detection in olive flounder (Paralichthys olivaceus) tissues demonstrated excellent performance characteristics. The method achieved a limit of quantification (LOQ) of 2.5 μg/kg e-fas.org.
Precision, evaluated through reproducibility tests, showed recovery rates consistently around 100% for both intra-day and inter-day analyses when spiking muscle tissues with this compound at two different concentrations e-fas.org. This indicates a high degree of reliability and consistency in the quantitative measurements. Comparatively, this established method offers enhanced sensitivity, being over four times more sensitive than previous LC-MS or LC-MS/MS methods reported by Du (2004) and Sun et al. (2016), which reported quantifiable levels of 0.01 mg/kg in piglet tissues and 0.05 mg/L in piglet plasma, respectively e-fas.org.
The specificity of the LC-MS/MS method is further underscored by its utilization of Multiple Reaction Monitoring (MRM) mode, which allows for selective detection of this compound based on its unique precursor and product ion transitions. An example of MRM parameters for this compound detection is provided below researchgate.net:
Table 1: Multiple Reaction Monitoring (MRM) Parameters for this compound Detection
| Analyte | Retention Time (min) | Molecular Weight ( g/mol ) | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 4.07 | 179.20 | 180.0 | 114.1 | 4 |
| This compound | 4.07 | 179.20 | 180.0 | 72.2 | 28 |
Sample Preparation Techniques
Effective sample preparation is critical for the accurate analysis of this compound in complex biological matrices, minimizing matrix effects and concentrating the analyte.
Extraction and Clean-up Procedures for Complex Biological Samples
For the analysis of this compound in biological tissues, such as olive flounder muscle and plasma, specific extraction and clean-up procedures are employed researchgate.net. The general approach involves several steps to isolate the analyte from the complex biological matrix.
Typically, after initial sample processing (e.g., homogenization of tissues), the extraction of this compound involves techniques such as centrifugation to separate the supernatant containing the analyte from solid components researchgate.net. Following this, solid-phase extraction (SPE) is a commonly utilized clean-up procedure for complex biological samples researchgate.netinonu.edu.tr. SPE cartridges are typically pre-activated with solvents like methanol (B129727) and distilled water to prepare the sorbent for analyte retention researchgate.net. After loading the sample, interfering matrix components are washed away, and this compound is then eluted using an appropriate solvent researchgate.net. The eluate is subsequently concentrated to dryness, often under a gentle stream of nitrogen, and then reconstituted in a suitable solvent (e.g., methanol) for instrumental analysis researchgate.net. These steps ensure that the sample is clean and concentrated, optimizing the detection and quantification of this compound by sensitive analytical instruments like LC-MS/MS.
Toxicological Research and Safety Evaluation of Butafosfan
Reproductive and Developmental Toxicity Studies
Assessment of Teratogenicity, Foetotoxicity, and Maternal Toxicity
Comprehensive studies have been conducted to evaluate the potential of Butafosfan to induce developmental and reproductive toxicities. In pregnant Wistar rats, oral administration of this compound at daily doses of 50, 250, and 1000 mg/kg body weight (b.w.) between days 6 and 19 of gestation revealed no evidence of teratogenicity, foetotoxicity, or maternal toxicity. agriculturejournals.czeuropa.eunih.govresearchgate.netdefra.gov.ukdefra.gov.uk Based on these findings, a No Observed Effect Level (NOEL) for both maternal and developmental toxicity was established at 1000 mg/kg b.w./day. europa.eudefra.gov.uk
Table 1: Summary of Developmental Toxicity Study in Pregnant Wistar Rats
| Parameter Assessed | Doses (mg/kg b.w./day) | Observed Effect | NOEL (mg/kg b.w./day) |
| Teratogenicity | 50, 250, 1000 | None | 1000 |
| Foetotoxicity | 50, 250, 1000 | None | 1000 |
| Maternal Toxicity | 50, 250, 1000 | None | 1000 |
It is important to note that while this compound itself showed no such effects, some veterinary medicinal products containing this compound may also include excipients that have demonstrated foetotoxic effects in laboratory studies (e.g., N-methyl pyrrolidone in rabbits and rats). beva.org.uk This distinction is crucial for understanding the safety profile of the active compound alone.
Carcinogenicity Assessment (Rationale for Absence or Presence of Studies)
The carcinogenicity of this compound has been assessed primarily through extensive mutagenicity testing. Multiple studies have consistently confirmed that this compound is not mutagenic. agriculturejournals.czeuropa.eunih.govresearchgate.net A total of five studies were conducted to investigate its mutagenic potential, yielding negative results across various in vitro and in vivo assays. These included assays for gene mutation in Salmonella typhimurium strains, a point mutation assay at the HPRT locus of Chinese hamster lung cells (V79), a chromosome aberration assay in Chinese hamster V79 cells, an unscheduled DNA synthesis assay in rat hepatocytes, and an in vivo micronucleus test in mouse bone marrow. europa.eu
Given these consistently negative findings in mutagenicity studies and the absence of structural relationships between this compound and known carcinogenic substances, dedicated long-term carcinogenicity studies were not deemed necessary and consequently, were not carried out. europa.euglobalsources.com Regulatory bodies and safety data sheets further support this, indicating that this compound is not identified as a probable, possible, or confirmed human carcinogen by organizations such as the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), or the Occupational Safety & Health Administration (OSHA-Ca). globalsources.comcaymanchem.com Additionally, research on a complex vitamin-mineral drug containing butaphosphane (BTF plus) in white mice also reported no carcinogenic effect at high subcutaneous doses. semanticscholar.org
Safety Margins and Species-Specific Responses
This compound exhibits a very low acute toxicity profile across various species and routes of administration. The oral LD50 (Lethal Dose 50%) in mice is approximately 16,000 mg/kg b.w. agriculturejournals.czeuropa.eunih.govresearchgate.net Parenteral administration in mice yielded LD50 values of approximately 21,000 mg/kg b.w. subcutaneously, 10,000 mg/kg b.w. intravenously, and greater than 2,500 mg/kg b.w. intraperitoneally. agriculturejournals.czeuropa.eunih.govresearchgate.net In chickens, the intramuscular LD50 was determined to be 9,974 mg/kg b.w. agriculturejournals.cznih.govresearchgate.net
A No Observed Effect Level (NOEL) of 60 mg/kg b.w./day was established from a repeated dose toxicity study conducted in dogs. europa.eu This NOEL was then used to derive a toxicological Acceptable Daily Intake (ADI) of 0.6 mg/kg b.w., applying a safety factor of 100. This ADI corresponds to an intake of 36 mg/person. europa.eu
This compound demonstrates metabolic stability in various animal species. Less than 12% of the compound was degraded when incubated with liver microsomes from pigs, cattle, and rats, and no metabolites were detected. agriculturejournals.cznih.govresearchgate.net The majority of the active compound is excreted unchanged in the urine, indicating a consistent metabolic fate across these species. agriculturejournals.cznih.govresearchgate.net
This compound is widely used as a veterinary tonic and metabolic stimulant in a range of species, including cattle, horses, swine, and poultry. agriculturejournals.cznih.govresearchgate.net It has also been tested for use in dogs, cats, sheep, goats, and camelids. agrovetmarket.com While generally consistent, it has been suggested that species-specific metabolic differences might exist, particularly among ruminants, where caprine metabolism could differ from that of bovine and ovine species. researchgate.net The European Medicines Agency (EMA) classifies this compound as a mineral supplement and phosphorus source for food-producing mammals, noting that it does not produce residues in milk and meat that would pose a risk to human health. agriculturejournals.cznih.govresearchgate.net
Table 2: Acute Toxicity Data for this compound
| Species | Route of Administration | LD50 (mg/kg b.w.) |
| Mice | Oral | ~16,000 |
| Mice | Subcutaneous | ~21,000 |
| Mice | Intravenous | ~10,000 |
| Mice | Intraperitoneal | >2,500 |
| Chickens | Intramuscular | 9,974 |
Research Models and Experimental Approaches for Butafosfan Studies
Animal Models in Butafosfan Research
Animal models are crucial for understanding the systemic effects of this compound in a living organism, providing insights into its impact on different physiological systems and production parameters.
Rodent models, primarily mice and rats, have been instrumental in exploring this compound's influence on fundamental metabolic processes and stress responses. Studies in Wistar rats have involved repeated-dose investigations, where this compound administered in drinking water at concentrations up to 30,000 mg/kg water for 13 weeks showed increased water intake and diarrhea at the highest dose, alongside a decrease in body weight gain. A No Observed Effect Level (NOEL) was identified at 10,000 mg/kg water, equivalent to 1220–1410 mg/kg body weight. Furthermore, studies in pregnant Wistar rats at daily doses up to 1000 mg/kg body weight did not reveal evidence of teratogenicity, foetotoxicity, or maternal toxicity. nih.gov
In mice, this compound has demonstrated a significant enhancement in anti-stress capabilities and energy metabolism. Research indicates that the compound can improve liver and muscle glycogen (B147801) storage and promote the synthesis of adenosine (B11128) triphosphate (ATP) and adenosine diphosphate (B83284) (ADP). Experimental groups of mice treated with this compound exhibited remarkably longer survival times in various stress tests, including heat tolerance, cold tolerance, normobaric hypoxia, and weight-carrying swimming tests. dsmz.de
This compound has also been shown to influence glucose and lipid metabolism in mice. It increased serum glucose concentrations, particularly when animals experienced acute energy depletion. In mice subjected to food restriction, this compound treatment led to an increase in non-esterified fatty acid (NEFA) concentrations. Molecular studies revealed that this compound increased the hepatic expression of genes associated with fatty acid metabolism, such as peroxisomal acyl-coenzyme A oxidase 1 (ACOX1), carnitine palmitoyltransferase 1A (CPTa), and acetyl-CoA carboxylase alpha (ACACa). Similarly, genes involved in glucose metabolism, including insulin (B600854) receptor substrate 2 (IRS2) and glucokinase (GK), showed increased expression. These findings suggest that this compound contributes to reduced fatty acid accumulation in the liver of diet-restricted animals. fishersci.dkwikidata.orgtradeindia.com Additionally, this compound has been reported to improve both humoral and cell-mediated immune responses in mice. charchem.org
Ruminant models, especially dairy cattle and ewes, have been utilized to investigate this compound's role in enhancing production efficiency and reproductive health, particularly during metabolically demanding periods. This compound is recognized as an organic phosphorus source, commonly used to address metabolic disorders in young animals and to support the treatment of conditions like infertility, tetany, and paresis. nih.gov
A combination of this compound and Vitamin B12 (often referred to as iBC) has been widely applied in transition dairy cows for the prevention, treatment, and adjunctive therapy of various metabolic and reproductive challenges. Studies since the early 2000s have explored its efficacy in managing subclinical and secondary ketosis, aiding recovery from displaced abomasum operations, addressing milk fever, improving postoperative rumen activity, facilitating uterus involution, and mitigating mastitis. wikidata.orgfishersci.cawikipedia.orgwikipedia.org
Table 1: Effects of this compound-Cyanocobalamin (iBC) on Blood Parameters in Dairy Cows with Subclinical Ketosis fishersci.ca
| Parameter (Day 0 Baseline) | Control Group (Saline) | iBC 5 mL/100 kg BW | iBC 10 mL/100 kg BW |
| BHBA Reduction (Median) | 28% | 57% | 75% |
| NEFA Concentration | Unchanged | Unchanged | Significantly Decreased |
| Total Bilirubin | Unchanged | Unchanged | Significantly Decreased |
Another study on postpartum dairy cows evaluated different formulations of this compound. A sustained-release formulation (BUTSR) led to a notable increase in milk production, averaging 3.33 kg per day more than the control group and 1.81 kg per day more than the aqueous this compound solution group, over a 60-day postpartum period. This formulation also resulted in higher blood calcium concentrations compared to the control group. fishersci.ienih.gov
In pregnant Kashmiri merino ewes, a combination of this compound and cyanocobalamin (B1173554) (BC) positively influenced energy metabolism and ameliorated oxidative stress, contributing to the prophylaxis of ovine pregnancy toxemia (PT). A high dose of BC (0.2 mL BC/kg body weight) significantly controlled PT, reducing non-esterified fatty acid (NEFA), beta-hydroxybutyric acid (β-HBA), and oxidative stress indices (OSI), while increasing fructosamine (B8680336) levels. mims.com
Monogastric animals, including swine, dogs, and poultry, have also been subjects of this compound research to understand its impact on metabolic and systemic functions. In piglets, this compound has been shown to reduce salivary cortisol concentration, indicating an effect on stress responses, particularly during social stress. wikipedia.org
Studies in Beagle dogs, involving oral treatment with this compound for 13 weeks, reported no mortality or evidence of organ or tissue damage based on hematological, clinical-chemical, urinanalytical, ophthalmological, gross pathological, or histopathological examinations. However, liquid faeces were observed at high dose levels. A NOEL of 60 mg/kg body weight was established in this study. nih.gov When this compound was combined with vitamin B12 (Catosal®) and administered to dogs treated with dexamethasone (B1670325), it helped maintain gamma-glutamyl transferase (GGT) activity within reference limits. This suggests a potential protective effect on liver cell membranes, which can be compromised by certain drug applications or hepatic disorders. wikidata.org this compound has also been investigated in poultry, specifically broilers, for its effects on general health status and metabolic parameters. fishersci.dkfishersci.no
Aquaculture models, particularly the olive flounder (Paralichthys olivaceus), have been utilized to study this compound's effects on stress and immunity in aquatic species. Intramuscular injection of a combination of this compound and cyanocobalamin (BPC) in olive flounder significantly increased various indicators of immune activity. These included lysozyme (B549824) (LZM), nitroblue tetrazolium (NBT), myeloperoxidase (MPO), anti-protease (AP), glutathione (B108866) peroxidase (GPx), and total immunoglobulin (TIg). Notably, significantly high glutathione peroxidase (GPx) activity was observed. charchem.orguni.luwikidata.orgscilit.comfishersci.ca
Table 2: Immunological Parameters in Olive Flounder After BPC Injection (Example Data) wikidata.org
| Parameter (Unit) | Control Group (2 Weeks) | BPC Group (2 Weeks) |
| LZM (absorbance) | 22 ± 14.5 | Higher |
| NBT (absorbance) | 0.78 ± 0.07 | Higher |
| MPO (absorbance) | 2.43 ± 0.05 | Higher |
| AP (mg/ml) | 82.3 ± 1.52 | Higher |
| GPx (mg/ml) | 38 ± 1.95 | Significantly Higher |
| TIg (mg/ml) | 30.4 ± 3.69 | Higher |
Note: "Higher" indicates increased activity/levels compared to control, as reported in the source. Specific numerical values for BPC group were not always provided in the snippet for all parameters, but the trend was consistently positive. Significantly high GPx activity was explicitly mentioned.
Furthermore, BPC treatment reduced the stress response to low water temperatures, evidenced by lower cortisol and glucose levels in the treated fish compared to controls. charchem.orguni.luwikidata.orgscilit.comfishersci.ca this compound-cyanocobalamin has also been shown to suppress damage to the immune system and tissues in olive flounder under high-density culture stress charchem.org and has been reported to improve egg production and reproductive function in female Nile tilapia. scilit.com
Monogastric Models (e.g., Swine, Dogs, Poultry) for Metabolic and Systemic Effects
In Vitro and Ex Vivo Methodologies
In vitro and ex vivo studies provide a controlled environment to investigate the direct cellular and molecular effects of this compound, offering insights into its underlying mechanisms of action.
Cellular assays have been employed to explore this compound's impact on metabolic and signaling pathways. In vitro metabolism studies using rat liver microsomes and hepatocytes, analyzed by liquid chromatography-mass spectrometry (LC-MS), did not reveal the formation of this compound metabolites. nih.gov
This compound has been shown to affect insulin signaling. In cellular contexts, it increased glucose levels and interfered with insulin signaling in calorie-restricted rats, suggesting that its action is dependent on the animal's energy status. nih.gov This is further supported by findings that this compound increased the messenger RNA (mRNA) expression of glucokinase (GK), an enzyme regulated by insulin, reinforcing the hypothesis that this compound's effects are linked to insulin signaling. tradeindia.com this compound supplementation is also believed to favor the synthesis of ATP and the phosphorylation of intermediates in metabolic pathways such as gluconeogenesis and glycolysis, thereby improving glucose synthesis and utilization at a cellular level. nih.govnih.gov Additionally, this compound increased the mRNA expression of peroxisomal acyl-coenzyme A oxidase 1 (ACOX1), indicating its involvement in fatty acid oxidation pathways. tradeindia.com
Studies on Gamete and Embryo Development (In Vitro Maturation, In Vitro Production)
Studies investigating this compound's impact on gamete and embryo development primarily utilize in vitro maturation (IVM) and in vitro production (IVP) systems, particularly with bovine oocytes. Research has explored the addition of this compound to oocyte maturation media to assess its influence on initial embryo development.
One study involving bovine cumulus-oocyte complexes (COCs) evaluated the effect of increasing this compound concentrations (0, 0.05, 0.1, and 0.2 mg/ml) during IVM. A dose-dependent effect was observed, with higher concentrations of this compound leading to a decrease in cleavage rate and subsequent embryo development sci-hub.secambridge.org. For instance, the cleavage rate declined from 57.67% in the control group (0 mg/ml) to 44.06% at 0.2 mg/ml, and the blastocyst rate decreased from 19.93% to 7.45% across the same concentration range cambridge.org. This suggests a potentially detrimental effect of this compound on oocyte competence and early embryonic progression in vitro sci-hub.secambridge.org.
| This compound Concentration (mg/ml) | Cleavage Rate (%) | Blastocyst Rate (%) |
|---|---|---|
| 0 | 57.67 ± 2.7 | 19.93 ± 3.4 |
| 0.05 | 48.38 ± 6.6 | 11.43 ± 2.9 |
| 0.1 | 39.92 ± 7.1 | 9.52 ± 3.1 |
| 0.2 | 44.06 ± 6.8 | 7.45 ± 1.4 |
Conversely, other research in Jersey cows undergoing an ovum pick-up (OPU) protocol, where this compound was administered in vivo, indicated a tendency for an increase in the total number of follicles collected, particularly those between 3 and 6 mm, and an increase in grade 2 oocytes. However, no significant differences were found in the number of retrieved oocytes, recovery rate, viable oocytes, or blastocyst production rates in vitro cdnsciencepub.comresearchgate.net. This suggests that while this compound might influence follicular development in vivo, its direct effect on subsequent in vitro embryo production outcomes can be variable or dependent on the specific experimental conditions and concentrations cdnsciencepub.comresearchgate.net.
Experimental Design Methodologies
Experimental designs for this compound research encompass a range of approaches, from dietary interventions to molecular analyses, to comprehensively understand its physiological and metabolic roles.
Dietary Intervention Studies (e.g., Hypercaloric Diets, Food Restriction)
This compound's effects on energy metabolism have been investigated in models involving dietary interventions, such as hypercaloric diets followed by food restriction. In studies with mice, this compound treatment in animals fed a hypercaloric diet and subsequently subjected to food restriction demonstrated several metabolic modulations agriculturejournals.czcolab.wsresearchgate.netnih.gov. Specifically, this compound helped preserve epididymal white adipose tissue (WAT) mass, increased blood glucose concentrations, and influenced the homeostatic model assessment (HOMA) index, an indicator of insulin resistance agriculturejournals.czcolab.wsresearchgate.netnih.gov. These findings suggest that this compound can reduce fat mobilization and affect glucose metabolism under conditions of caloric restriction, with its effects being influenced by the preceding dietary regimen colab.wsresearchgate.netnih.gov.
| Dietary Intervention | This compound Effect | Key Metabolic Outcome | Reference |
|---|---|---|---|
| Hypercaloric Diet + Food Restriction (Mice) | Preserved epididymal WAT mass | Increased blood glucose, increased HOMA index, reduced fat mobilization | agriculturejournals.czcolab.wsresearchgate.netnih.gov |
Comparative Studies of Single Compound vs. Combination Therapies
Many studies compare the effects of this compound as a single compound versus its combination with other substances, most notably cyanocobalamin (Vitamin B12). This combination, often referred to as injectable this compound/cyanocobalamin (iBC), has been widely used in veterinary medicine agriculturejournals.cznih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netnih.gov.
Research in dairy cows with subclinical ketosis has shown that while this compound alone might tend to increase blood glucose concentrations, the combination with cyanocobalamin (iBC) more significantly reduced plasma non-esterified fatty acid (NEFA) and beta-hydroxybutyrate (BHBA) concentrations compared to control groups researchgate.netnih.gov. Furthermore, iBC was observed to increase the hepatic mRNA abundance of liver X receptor α (LXRα) and beta-hydroxybutyrate dehydrogenase 2 (BHBA-DHG2), genes involved in lipid metabolism, indicating a more pronounced effect on liver metabolic pathways when combined with cyanocobalamin researchgate.netresearchgate.net. This suggests that the synergistic action of this compound and cyanocobalamin contributes to more comprehensive metabolic improvements, particularly in lipid and carbohydrate metabolism agriculturejournals.cznih.govresearchgate.netresearchgate.net.
Longitudinal Studies for Metabolic and Physiological Monitoring
Longitudinal studies are crucial for monitoring the sustained metabolic and physiological effects of this compound over time. These studies often involve repeated measurements of various parameters in animals over several days, weeks, or even months. For instance, investigations in transition dairy cows have monitored changes in blood metabolites and physiological responses during the periparturient period following this compound or iBC administration nih.govresearchgate.netresearchgate.netnih.gov. Such studies track parameters like blood glucose, NEFA, BHBA, and ionized calcium levels, providing insights into this compound's influence on energy balance and metabolic adaptation during periods of high metabolic demand nih.govresearchgate.netnih.gov. While not always explicitly termed "longitudinal," the repeated sampling and monitoring of metabolic profiles over time are characteristic of such experimental designs agriculturejournals.czcolab.wsresearchgate.netnih.govnih.govresearchgate.netnih.govunimi.it.
Biomarker Analysis in Physiological Fluids and Tissues
Biomarker analysis is a cornerstone of this compound research, involving the measurement of specific indicators in physiological fluids (e.g., blood, serum) and tissues (e.g., liver, adipose tissue). Common biomarkers analyzed include:
Glucose: Often monitored to assess effects on carbohydrate metabolism agriculturejournals.cznih.govresearchgate.netcolab.wsresearchgate.netnih.govresearchgate.netnih.govvetdergikafkas.org.
Non-esterified fatty acids (NEFA) and Beta-hydroxybutyrate (BHBA): Key indicators of lipid mobilization and ketosis, frequently measured in dairy cows and mice agriculturejournals.cznih.govresearchgate.netcolab.wsresearchgate.netnih.govresearchgate.netnih.govnih.gov.
Insulin: Assessed to understand this compound's role in insulin signaling and resistance agriculturejournals.czcolab.wsresearchgate.netnih.govnih.gov.
Phosphorus: Despite this compound being an organic phosphorus compound, some studies report no significant increase in serum phosphorus concentrations even at high doses agriculturejournals.czresearchgate.netresearchgate.netnih.gov.
Ionized Calcium and Blood pH: Monitored in some studies, particularly in dairy cows, where this compound with or without cyanocobalamin has been shown to increase ionized calcium levels and stabilize blood pH researchgate.net.
Glucagon (B607659): Plasma glucagon concentrations have been observed to be high in this compound-treated groups compared to control or iBC groups in some studies researchgate.net.
Lipid Profile: Parameters such as triglycerides, cholesterol, and other lipid components are analyzed in serum and liver tissues to evaluate fat metabolism vetdergikafkas.org.
Molecular Biological Techniques (e.g., Gene Expression Profiling)
Molecular biological techniques, particularly gene expression profiling, are utilized to investigate the underlying mechanisms of this compound's actions at a genetic level. Studies have employed quantitative real-time PCR (qPCR) to measure mRNA abundance of various genes in target tissues.
In mice, this compound treatment has been linked to increased expression of mRNA associated with fatty acid metabolism, including peroxisomal acyl-coenzyme A oxidase 1 (ACOX1), carnitine palmitoyltransferase 1A (CPTa), and acetyl-CoA carboxylase alpha (ACACa) agriculturejournals.cznih.govresearchgate.netnih.gov. Genes related to glucose metabolism, such as insulin receptor substrate 2 (IRS2) and glucokinase (GK), also showed increased expression agriculturejournals.cznih.govresearchgate.netnih.gov. These findings suggest that this compound plays a role in regulating gene expression pertinent to both fatty acid and glucose metabolism, contributing to reduced fatty acid accumulation in liver tissues, especially under diet-restricted conditions agriculturejournals.cznih.govresearchgate.netnih.gov.
In dairy cows, the combination of this compound and cyanocobalamin (iBC) has been shown to affect the mRNA abundance of genes in the liver. For instance, the mRNA abundance of liver X receptor α (LXRα), a nuclear receptor involved in lipid metabolism, and beta-hydroxybutyrate dehydrogenase 2 (BHBA-DHG2) was higher in iBC-treated cows researchgate.netresearchgate.net. This indicates that this compound, particularly in combination with cyanocobalamin, can modulate hepatic gene expression related to lipid metabolism researchgate.netresearchgate.net.
| Research Model | Tissue/Cells | Genes Analyzed | Observed Effect of this compound | Reference |
|---|---|---|---|---|
| Mice (Dietary Intervention) | Liver tissue | ACOX1, CPTa, ACACa (fatty acid metabolism); IRS2, GK (glucose metabolism) | Increased mRNA expression, reduced fatty acid accumulation | agriculturejournals.cznih.govresearchgate.netnih.gov |
| Dairy Cows (Comparative Studies) | Liver tissue | LXRα, BHBA-DHG2 (lipid metabolism) | Higher mRNA abundance (with iBC) | researchgate.netresearchgate.net |
| Bovine (In Vitro Maturation) | Cumulus cells, oocytes, embryos | SLC2A1, PFKP, BAX, BCL2, PLAC8 | No significant difference in gene expression, but decreased cleavage and embryo development | sci-hub.secambridge.org |
Future Research Directions and Unresolved Questions in Butafosfan Studies
Comprehensive Elucidation of Butafosfan's Undefined Molecular Mechanisms
A significant unresolved question pertains to the precise molecular mechanism of action of this compound. Although it is known to interfere with energy metabolism and enhance the synthesis of adenosine (B11128) triphosphate (ATP) and adenosine diphosphate (B83284) (ADP) in liver and skeletal muscle, the specific molecular targets and signaling pathways through which it exerts these effects are not yet fully clear. wikidata.orgmims.comdsmz.de Future research should focus on identifying the direct enzymatic interactions, receptor binding, or cellular signaling cascades initiated by this compound. This could involve advanced -omics technologies, such as proteomics and metabolomics, to map its influence at a granular cellular and subcellular level, thereby providing a comprehensive understanding of its primary and secondary molecular effects.
Deeper Investigation into Specific Metabolic Pathway Interactions
This compound is recognized for its role as a metabolic stimulant, influencing carbohydrate and lipid metabolism. wikidata.orgdsmz.de However, the exact points of intervention within these complex metabolic networks require deeper investigation. Studies have indicated its involvement in insulin (B600854) signaling and its capacity to increase blood glucose and reduce fat mobilization under certain conditions. wikidata.org Furthermore, when combined with cyanocobalamin (B1173554), it has been shown to affect lipid metabolism, potentially through modified liver activity and influencing key hepatic factors like liver X receptor α and beta-hydroxybutyrate dehydrogenase 2. Future research should precisely delineate how this compound modulates specific rate-limiting enzymes, transporters, or regulatory proteins within pathways such as gluconeogenesis, glycolysis, fatty acid oxidation, and lipogenesis. Understanding these specific interactions will be critical for optimizing its use in metabolic support.
Differentiated Effects of Isolated this compound Versus Combination Formulations
This compound is frequently administered in combination with other compounds, most notably cyanocobalamin (Vitamin B12), with such formulations often exhibiting more pronounced positive effects on metabolism compared to this compound alone. This suggests potential synergistic or additive interactions between this compound and its co-formulated components. Future studies need to systematically compare the pharmacodynamics and pharmacokinetics of isolated this compound against its various combination formulations across different species and physiological states. This research would aim to:
Identify the specific contributions of each component to the observed therapeutic outcomes.
Uncover potential synergistic mechanisms that enhance efficacy.
Optimize the ratios and types of co-formulated compounds for targeted applications.
Long-Term Physiological and Productive Impacts in Diverse Species
While short-term benefits of this compound have been observed in various species, including cattle, horses, swine, broilers, dogs, and mice, the long-term physiological and productive impacts are not yet fully characterized. wikidata.orgmims.comnih.gov There is a particular need for more extensive studies on its sustained effects in high-producing animals, such as dairy cows during the entire lactation cycle, beyond the immediate postpartum period. mims.com Longitudinal studies are necessary to assess chronic effects on animal health, longevity, reproductive efficiency over multiple cycles, and sustained productivity parameters under diverse management and nutritional conditions. Such research would provide valuable insights into its role in sustainable animal production systems.
Advanced Research into Reproductive and Developmental Mechanisms
The impact of this compound on reproductive and developmental mechanisms presents a complex picture, with some studies showing positive tendencies in terms of follicle collection and oocyte quality in certain species when combined with cyanocobalamin. Conversely, other in vitro studies suggest that higher concentrations of this compound alone can be detrimental to oocyte cleavage and embryo development. Future research must clarify these differentiated effects by:
Investigating the dose-dependent and context-specific influences of this compound on gamete quality and early embryo development.
Conducting detailed studies across different reproductive stages (e.g., pre-conception, gestation, lactation) and in various species to understand its comprehensive reproductive implications.
Detailed Exploration of Immunomodulatory Signaling Pathways
This compound has been reported to enhance immune responses and influence immune cell populations, such as increasing neutrophil and lymphocyte counts. It may also improve immunity by helping to reduce non-esterified fatty acid (NEFA) levels, which can be detrimental to immune function. However, the specific immunomodulatory signaling pathways and the exact mechanisms by which this compound modulates the immune system remain largely unexplored. Future research should delve into:
Identifying the specific immune cell types (e.g., macrophages, lymphocytes, neutrophils) directly affected by this compound.
Elucidating its influence on key immunomodulatory signaling pathways, such as NF-κB and MAPKs, and the production of cytokines and chemokines.
Assessing its potential to enhance immune responses against specific pathogens or ameliorate inflammatory conditions.
Development and Evaluation of Novel this compound Pharmaceutical Formulations
The development of novel pharmaceutical formulations for this compound is an active area of interest, with efforts focused on enhancing bioavailability and enabling targeted or prolonged release. mims.com For instance, sustained-release formulations have shown potential in improving milk production in dairy cows, likely due to increased bioavailability. Future research should prioritize:
Designing and rigorously evaluating advanced drug delivery systems, such as nanoparticles, liposomes, or sustained-release implants, to optimize this compound's pharmacokinetic profile.
Conducting comprehensive studies on the stability, efficacy, and safety of these novel formulations across various administration routes and target species.
Exploring targeted delivery approaches to concentrate this compound's effects in specific tissues or organs, potentially reducing the required dose and maximizing therapeutic benefits.
Q & A
Q. How should researchers structure the methodology section to enable replication of this compound experiments?
- Methodological Answer : Provide granular details, including column specifications (e.g., SunFire™ C8, 250 mm × 4.6 mm, 5 µm), mobile phase preparation (v/v ratios), and detector settings (e.g., differential refractive index). For animal studies, specify strain, weight ranges, and ethical approval identifiers. Publish raw data and analysis scripts in supplementary materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
